molecular formula C26H38N2O2 B12372909 Anticancer agent 192

Anticancer agent 192

Cat. No.: B12372909
M. Wt: 410.6 g/mol
InChI Key: PRBWKAHBBPZNNA-FEWHJMLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes for Anticancer agent 192 involve the use of steroid-based histamine H3 receptor antagonists. The compound is synthesized through a series of chemical reactions that include the formation of steroidal backbones and the incorporation of histamine H3 receptor antagonistic properties. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Anticancer agent 192 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions include modified steroidal compounds with enhanced histamine H3 receptor antagonistic properties .

Scientific Research Applications

Anticancer agent 192 has a wide range of scientific research applications. In chemistry, it is used to study the effects of histamine H3 receptor antagonists on various chemical pathways. In biology, it is used to investigate the role of histamine H3 receptors in cognitive function and addiction. In medicine, it is being explored as a potential treatment for cognitive disorders and addiction. In industry, it is used in the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of Anticancer agent 192 involves its interaction with histamine H3 receptors. By antagonizing these receptors, the compound inhibits the release of histamine and other neurotransmitters, leading to improved cognitive function and reduced addiction. The molecular targets of this compound include histamine H3 receptors and associated signaling pathways .

Comparison with Similar Compounds

Anticancer agent 192 is unique in its steroid-based structure and its specific antagonistic action on histamine H3 receptors. Similar compounds include other histamine H3 receptor antagonists such as thioperamide and clobenpropit. this compound stands out due to its stability in liver microsomes and its dual effects on cognitive function and addiction .

Properties

Molecular Formula

C26H38N2O2

Molecular Weight

410.6 g/mol

IUPAC Name

(4aS,4bR,10bS,12aS)-12a-methyl-8-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]-1,3,4,4a,4b,5,6,10b,11,12-decahydronaphtho[2,1-f]quinolin-2-one

InChI

InChI=1S/C26H38N2O2/c1-18-5-3-14-28(18)15-4-16-30-20-7-9-21-19(17-20)6-8-23-22(21)12-13-26(2)24(23)10-11-25(29)27-26/h7,9,17-18,22-24H,3-6,8,10-16H2,1-2H3,(H,27,29)/t18-,22-,23-,24+,26+/m1/s1

InChI Key

PRBWKAHBBPZNNA-FEWHJMLNSA-N

Isomeric SMILES

C[C@@H]1CCCN1CCCOC2=CC3=C(C=C2)[C@H]4CC[C@]5([C@H]([C@@H]4CC3)CCC(=O)N5)C

Canonical SMILES

CC1CCCN1CCCOC2=CC3=C(C=C2)C4CCC5(C(C4CC3)CCC(=O)N5)C

Origin of Product

United States

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